molecular formula C16H17ClO B14593585 3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol CAS No. 61259-71-0

3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol

Cat. No.: B14593585
CAS No.: 61259-71-0
M. Wt: 260.76 g/mol
InChI Key: FSQQWWBGDKCWFL-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group (-OH) attached to a benzene ring substituted with three methyl groups and a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol typically involves the alkylation of 2,4,6-trimethylphenol with 3-chlorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylphenol: Lacks the chlorophenylmethyl group, making it less complex.

    3-Chlorophenylmethanol: Contains a hydroxyl group attached to the chlorophenylmethyl moiety but lacks the trimethylphenol structure.

    4-Chlorophenylmethylphenol: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol is unique due to the combination of the chlorophenylmethyl group and the trimethylphenol structure. This unique arrangement imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

CAS No.

61259-71-0

Molecular Formula

C16H17ClO

Molecular Weight

260.76 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-2,4,6-trimethylphenol

InChI

InChI=1S/C16H17ClO/c1-10-7-11(2)16(18)12(3)15(10)9-13-5-4-6-14(17)8-13/h4-8,18H,9H2,1-3H3

InChI Key

FSQQWWBGDKCWFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CC2=CC(=CC=C2)Cl)C)O)C

Origin of Product

United States

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